molecular formula C10H6ClNO4 B3043082 4-Chloro-6-methyl-3-nitrocoumarin CAS No. 720676-45-9

4-Chloro-6-methyl-3-nitrocoumarin

Cat. No.: B3043082
CAS No.: 720676-45-9
M. Wt: 239.61 g/mol
InChI Key: CXEUQTVZPWYAKP-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-3-nitrocoumarin is a chemical compound that belongs to the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-3-nitrocoumarin can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a strong acid catalyst. Another method is the Knoevenagel reaction, which involves the condensation of aromatic aldehydes with 1,3-diketones in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-3-nitrocoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-chloro-6-methyl-3-aminocoumarin, while substitution of the chloro group can produce various coumarin derivatives .

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-3-nitrocoumarin involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-nitrocoumarin
  • 6-Methyl-3-nitrocoumarin
  • 4-Chloro-6-methylcoumarin

Uniqueness

4-Chloro-6-methyl-3-nitrocoumarin is unique due to the presence of both chloro and nitro groups, which impart distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactions and applications that may not be achievable with similar compounds .

Properties

IUPAC Name

4-chloro-6-methyl-3-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO4/c1-5-2-3-7-6(4-5)8(11)9(12(14)15)10(13)16-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEUQTVZPWYAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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